molecular formula C25H29N5OS B2405341 N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251619-72-3

N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No. B2405341
M. Wt: 447.6
InChI Key: JBJVJTVFVMCZFK-UHFFFAOYSA-N
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Description

“N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C25H29N5OS . It is related to a series of compounds that have been synthesized and evaluated for their bioactivities .


Molecular Structure Analysis

The molecular structure of “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” includes a pyrimidine ring attached to a phenylpiperazine moiety via a thioacetamide linker .

Scientific Research Applications

Radiosynthesis and Imaging Applications

The development of selective radioligands for imaging purposes, such as [18F]PBR111, involves compounds within the same chemical family as N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide. These ligands are utilized in positron emission tomography (PET) to study various biological targets, including the translocator protein (18 kDa), highlighting their importance in diagnostic imaging and potential therapeutic applications (Dollé et al., 2008).

Anticonvulsant Activity

Research on derivatives related to N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide indicates significant anticonvulsant activity in various animal models of epilepsy. These studies aim to design analogs with enhanced efficacy and safety profiles for treating epilepsy. The exploration of these compounds' structure-activity relationships (SAR) contributes to understanding their mechanism of action and optimizing their therapeutic potential (Kamiński et al., 2015).

Antimicrobial Activity

The synthesis of new heterocycles incorporating the antipyrine moiety, similar in structure to N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide, has shown promising antimicrobial properties. These compounds have been evaluated against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents. This research direction not only enriches the antimicrobial drug arsenal but also addresses the growing concern of antibiotic resistance (Bondock et al., 2008).

Immunoregulatory Effects

Compounds structurally related to N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide have been studied for their dual cytokine regulatory properties, impacting tumor necrosis factor-alpha and interleukin-10 production. These findings are crucial for developing new therapeutic approaches for treating inflammatory diseases, septic shock, rheumatoid arthritis, and Crohn's disease by modulating the immune response (Fukuda et al., 2000).

Insight into Peripheral Benzodiazepine Receptor Ligands

The synthesis and biological evaluation of compounds as selective Peripheral Benzodiazepine Receptor (PBR) ligands, sharing a core structure with N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide, demonstrate their potential in modulating steroid biosynthesis. These studies are pivotal in developing new diagnostic and therapeutic tools for neurological and psychiatric disorders (Selleri et al., 2005).

Future Directions

The future directions for research on “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” could include further exploration of its bioactivity, potential applications, and detailed studies of its physical and chemical properties. Additionally, more research could be done to understand its synthesis and chemical reactions .

properties

IUPAC Name

2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c1-18-15-19(2)24(20(3)16-18)28-23(31)17-32-25-26-10-9-22(27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJVJTVFVMCZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide

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